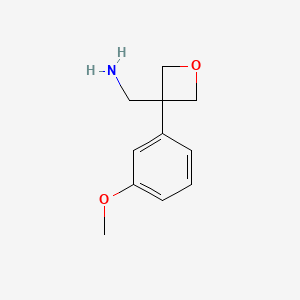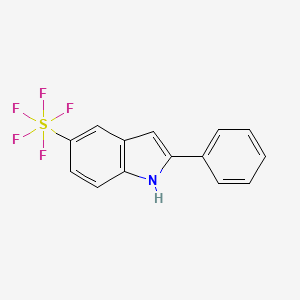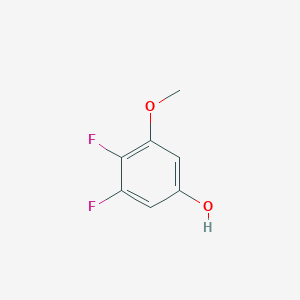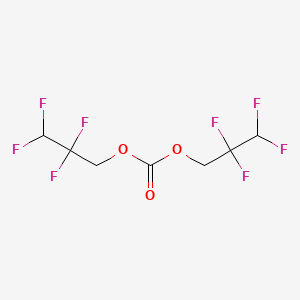
Bis(2,2,3,3-tetrafluoropropyl) Carbonate
Overview
Description
Bis(2,2,3,3-tetrafluoropropyl) Carbonate is a chemical compound with the molecular formula C7H6F8O3 . It has an average mass of 290.108 Da and a monoisotopic mass of 290.018921 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through the transesterification of commercial titanium (IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol, followed by in situ transesterification of mixed titanium (IV) alkoxides thus formed with diphenyl carbonate . This process can yield up to 60% of the desired product .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H6F8O3 . More detailed structural information may be obtained through advanced spectroscopic techniques.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.1080 . Detailed physical and chemical properties such as boiling point, critical temperature, critical pressure, density, enthalpy, heat capacity, and viscosity can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications
Transesterification Processes
- Bis(2,2,3,3-tetrafluoropropyl) carbonate has been found to play a significant role in transesterification processes. Semenova et al. (2019) demonstrated that transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol leads to the formation of this compound. The study identified tetramethylammonium hydroxide as an effective catalyst in these processes, highlighting the compound's utility in organic synthesis (Semenova et al., 2019).
Polymer Chemistry
- In the field of polymer chemistry, this compound is instrumental in creating specific polymeric materials. Ohtsuka and Terao (1981) used a related compound, 2,2,3,3-tetrafluoropropyl methacrylate, for preparing light-focusing plastic rods, demonstrating its importance in developing advanced optical materials (Ohtsuka & Terao, 1981).
Synthesis of Polyfluorinated Carbonates
- Another key application is in the synthesis of polyfluorinated carbonates. Semenova et al. (2020) explored transesterification processes involving commercial titanium(IV) alkoxides and 2,2,3,3-tetrafluoropropan-1-ol, which led to the formation of this compound. This study adds to the understanding of how such compounds can be synthesized and utilized in various chemical applications (Semenova et al., 2020).
Electrolytes in Lithium-Ion Batteries
- The use of this compound extends to the realm of energy storage, particularly in lithium-ion batteries. Zhu et al. (2015) synthesized a related compound, Bis(2,2,2-Trifluoroethyl) ethylphosphonate, as a flame retardant additive for lithium-ion batteries, showing the potential of similar compounds in enhancing battery safety and efficiency (Zhu et al., 2015).
Non-Isocyanate Polyurethane Synthesis
- This compound is also significant in the synthesis of non-isocyanate polyurethanes (NIPUs). Sheng et al. (2015) showed that bis(cyclic carbonate)s, including this compound, could be prepared efficiently for the synthesis of NIPUs, offering an alternative to conventional toxic phosgene or isocyanates (Sheng et al., 2015).
properties
IUPAC Name |
bis(2,2,3,3-tetrafluoropropyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F8O3/c8-3(9)6(12,13)1-17-5(16)18-2-7(14,15)4(10)11/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLHKDQLOUOMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



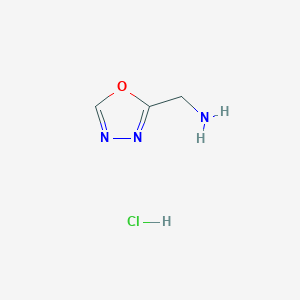


![4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride](/img/structure/B3039885.png)
![N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3039887.png)
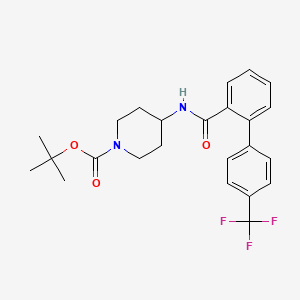

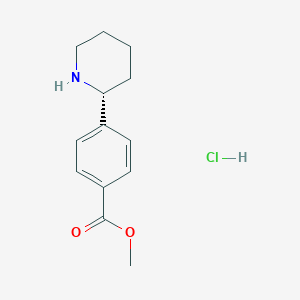
![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline](/img/structure/B3039896.png)

